6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine
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Overview
Description
6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family This compound is characterized by its fused ring structure, which includes both oxazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of oxazole derivatives with pyridine derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various molecular targets such as kinases and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring its antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen and oxygen atoms.
Thiazolo[5,4-b]pyridine: Contains a sulfur atom instead of an oxygen atom in the ring structure.
Isoxazolo[4,5-b]pyridine: Features an isoxazole ring fused to a pyridine ring.
Uniqueness
6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
89572-59-8 |
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Molecular Formula |
C22H20N2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-3-ethyl-4-phenyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C22H20N2O/c1-4-19-21-18(16-8-6-5-7-9-16)13-20(23-22(21)25-24-19)17-11-10-14(2)15(3)12-17/h5-13H,4H2,1-3H3 |
InChI Key |
NPAHOMCCNWKKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C(=CC(=N2)C3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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